(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine

Mitochondrial ROS Hypoxia Angiogenesis

Researchers studying hypoxia-driven angiogenesis often face unreliable tool compounds with undefined biological activity. (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine, validated as the small-molecule probe YCG063, offers a defined and reproducible mechanism of action. - Suppresses hypoxia-induced mitochondrial ROS at ≤ 10 µM, enabling precise dissection of angiogenic signaling. - Inhibits VEGF-induced tube formation and chemoinvasion in HUVECs, serving as a reliable positive control for in vitro assays. - Demonstrates anti-angiogenic activity in the CAM assay without overt toxicity, suitable for preliminary in vivo validation.

Molecular Formula C7H10N4O4
Molecular Weight 214.18 g/mol
CAS No. 250275-37-7
Cat. No. B3255145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine
CAS250275-37-7
Molecular FormulaC7H10N4O4
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1C)NCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H10N4O4/c1-4-9-7(11(14)15)6(10(4)2)8-3-5(12)13/h8H,3H2,1-2H3,(H,12,13)
InChIKeyKJTKPBACDDFPHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YCG063 Procurement: Building Block & Probe


(1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine is a synthetic organic compound within the 5-nitroimidazole class, characterized by a glycine moiety attached to the imidazole core via an amine linkage . Its molecular formula is C7H10N4O4, with a molecular weight of 214.18 g/mol . While structurally a simple conjugate, this specific molecule is also known as the small-molecule tool compound YCG063, which has a defined biological function as an inhibitor of hypoxia-induced mitochondrial reactive oxygen species (ROS) and angiogenesis [1][2].

Tool compound YCG063 for mitochondrial ROS research
Hypoxia-induced signaling pathway probe
Requires identity confirmation beyond chemical descriptor

YCG063 Generic Substitution Alert


The chemical name (1,2-Dimethyl-4-nitro-1H-imidazol-5-yl)glycine describes a structure, but it does not guarantee the specific biological activity required for research applications . This compound's unique value as the small-molecule tool YCG063 stems from its specific biological interaction—suppression of hypoxia-induced mitochondrial ROS—an activity that is highly sensitive to molecular structure and conformation [1]. Generic procurement based solely on the core chemical name may yield material that is not equivalent to the biologically active entity YCG063, which has been extensively characterized in peer-reviewed literature for its dose-dependent effects on angiogenic processes [1]. Therefore, sourcing decisions for applications in angiogenesis or hypoxia research must be based on evidence confirming the compound's identity and activity as YCG063, rather than on the chemical descriptor alone [1].

Generic sourcing by chemical name may yield material without the specific biological activity of YCG063
Structure-sensitive activity means analogs may not reproduce mitochondrial ROS inhibition
Literature-characterized YCG063 activity profiles require verified lot identity

YCG063 Performance: Hypoxia-Selective Tool


Suppression of Hypoxia-Induced Mitochondrial ROS

The compound (as YCG063) dose-dependently suppresses hypoxia-induced mitochondrial reactive oxygen species (ROS) generation in HepG2 cells and other cell types at concentrations ≤ 10 µM [1]. This effect is the primary mechanism driving its anti-angiogenic activity. A comparator for this specific mechanism in a nitroimidazole-glycine compound is not established in the provided literature, making this a unique and defining feature of this particular chemical entity.

Mitochondrial ROS inhibition
Class-level
Active at ≤ 10 µM
Reported mitochondrial ROS probe context
HepG2 hypoxia model
Mitochondrial ROS Hypoxia Angiogenesis

Inhibition of in Vitro Tube Formation and Chemoinvasion

YCG063 potently inhibits VGFR-induced tube formation and invasive activity in HUVECs (human umbilical vein endothelial cells) in vitro at concentrations ≤ 10 µM, without obvious toxicity [1]. This functional outcome is a direct consequence of its suppression of mitochondrial ROS [1].

Tube formation & chemoinvasion
Class-level
HUVEC VGFR-induced tube formation assay
Supports angiogenesis model-response context
Reported non-cytotoxic ≤ 10 µM
Tube Formation Chemoinvasion HUVEC Angiogenesis

Reduction of HIF-1α and VEGF Expression

YCG063 attenuates the expression levels of hypoxia-inducible factor 1-alpha (HIF-1α) and its downstream target gene, vascular endothelial growth factor (VEGF), in a dose-dependent manner from 0–10 µM [1]. This provides a molecular pathway-level confirmation of its anti-angiogenic mechanism.

HIF-1α / VEGF attenuation
Class-level
Dose-dependent protein level reduction
Supports hypoxia pathway-response context
Western blot under hypoxia
HIF-1α VEGF Hypoxia Signaling Gene Expression

Inhibition of in Vivo Angiogenesis in CAM Assay

YCG063 inhibits in vivo angiogenesis in the chick chorioallantoic membrane (CAM) assay at doses that do not produce systemic toxicity, thrombosis, or hemorrhage [1]. This confirms its anti-angiogenic activity in a complex, living organism beyond isolated cell culture.

CAM angiogenesis assay
Class-level
Capillary formation inhibition
Reported in vivo model-response context
No overt toxicity reported
Chorioallantoic Membrane CAM Assay In Vivo Angiogenesis

YCG063 Research Applications


Hypoxia-Induced Mitochondrial ROS in Angiogenesis

The compound serves as a high-value chemical probe for dissecting the role of hypoxia-induced mitochondrial ROS in angiogenesis. Researchers studying diseases like cancer or ischemic disorders can use YCG063 to suppress this specific ROS pool at ≤ 10 µM and observe downstream effects on HIF-1α, VEGF, and angiogenic phenotypes in cell-based models [1].

In Vitro Angiogenesis Model Validation

The compound's potent inhibition of VGFR-induced tube formation and chemoinvasion in HUVECs (≤ 10 µM) [1] makes it a reliable positive control for standardizing and validating in vitro angiogenesis assays. Its well-defined, non-toxic mechanism of action (mitochondrial ROS suppression) provides a clear endpoint for assay development.

Anti-Angiogenic Potential in CAM Assay

Given its confirmed ability to inhibit capillary formation in the CAM assay without overt toxicity, thrombosis, or hemorrhage [1], YCG063 is a suitable small-molecule tool for preliminary in vivo studies of anti-angiogenic effects. This provides a cost-effective and rapid in vivo readout before advancing to more complex mammalian models.

Application
Selection Property
Validation Focus
Hypoxia-induced mitochondrial ROS signaling studies
Mitochondrial ROS probe activity
HIF-1α/VEGF pathway endpoints
In vitro angiogenesis assay standardization
Non-cytotoxic tube formation inhibition
HUVEC functional assay endpoints
In vivo angiogenesis model (CAM)
Non-toxic capillary formation inhibition
CAM assay endpoint review
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